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Frequently Asked Questions (FAQSs)

e What are the most common Dose-Limiting Toxicities (DLTs) and high-grade adverse events in
bemcentinib combination therapies? The most frequent DLTs and grade 3/4 treatment-related
adverse events are generally hematologic, gastrointestinal, or related to QTc prolongation. The specific
profile varies depending on the combination partner. For a detailed breakdown, see the tables in the

sections below.

¢ What is the Recommended Phase 2 Dose (RP2D) for bemcentinib in combination with Low-Dose
Cytarabine (LDAC)? In a Phase 1b/2a trial with AML patients, the recommended phase 2 dose was a
400 mg loading dose (days 1-3) followed by a 200 mg daily maintenance dose of an enhanced

formulation of bemcentinib, in combination with LDAC [1] [2].

e Are there any specific safety monitoring requirements for bemcentinib? Yes, based on clinical trial

data, special attention should be given to:

o ECG and QTc Interval: Regular monitoring is required due to reports of asymptomatic QTcF
prolongation [1] [2].

o Hematologic Parameters: Frequent monitoring of complete blood counts is essential due to
the high frequency of cytopenias, including neutropenia, thrombocytopenia, and anemia [1] [3].

o Liver Function: Liver enzymes should be monitored [4].
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Safety and Dose-Limiting Toxicity Profiles by
Combination Therapy

The safety of bemcentinib is highly dependent on its combination partner. The tables below summarize the

key findings from different clinical trial settings.

Table 1: Bemcentinib in Hematologic Malignancies (AML) with LDAC [1] [2]

Aspect Details

Trial Phase Phase 1b/2a (NCT02488408)

Patient Population Elderly AML patients unfit for intensive chemotherapy

Common Grade 3/4 Anemia, febrile neutropenia, asymptomatic QTcF prolongation,
Treatment-Related AEs thrombocytopenia, decreased platelet count [1].

DLTs Identified Three DLTs were observed during monotherapy dose escalation (one

outside the formal assessment window) [1].

Serious Adverse Events Sepsis, neutropenic sepsis, pneumonia, fungal pneumonia, cerebral
(SAEs) hemorrhage [1].
Fatal TEAEs Reported, but none were considered related to bemcentinib by

investigators [1].

Table 2: Bemcentinib in Solid Tumors (NSCLC) with Various Combinations [3] [4]

Combination Therapy Key Dose-Limiting and High-Grade Toxicities

Bemcentinib + Docetaxel (with G-  Neutropenia (86%, 76% =G3), neutropenic fever (38%), diarrhea
CSF support) (57%), fatigue (57%), nausea (52%) [3].

Bemcentinib + Pembrolizumab +  Trial ongoing; safety data not yet mature (NCT05469178) [5].
Chemotherapy
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Combination Therapy Key Dose-Limiting and High-Grade Toxicities

Bemcentinib + Pacritinib Trial recently enrolling; safety data not yet available
(NCT06516887) [4].

Experimental Protocols & Methodologies for DLT
Assessment

The following outlines the standard clinical trial methodology used to define and assess DLTs in the cited

studies.

1. DLT Definition and Assessment Window

e Purpose: The primary objective of the Phase 1b dose escalation cohorts is to identify the Maximum
Tolerated Dose (MTD) and characterize the DLT profile [1] [3].
e Assessment Window: DLTs are typically assessed during the first cycle of treatment (e.g., a 28-day
cycle comprising a 7-day bemcentinib run-in plus 21 days of combination therapy) [3].
e Standard DLT Criteria: Based on Common Terminology Criteria for Adverse Events (CTCAE),
commonly including [3] [6]:
o Non-hematological toxicity = Grade 3 (except for Grade 3 nausea/vomiting/diarrhea resolving
within 72 hours with optimal care).
o Grade 4 thrombocytopenia or Grade 3 with bleeding.
o Grade 4 neutropenia persisting for =7 days (or despite myeloid growth factors, per protocol
amendment).
o Any treatment interruption or dose reduction for >72 hours during Cycle 1 due to treatment-

related toxicity.

2. Dose Escalation Study Design

e Common Designs: Trials often use a standard "3+3" design or a Bayesian Optimal Interval (BOIN)
design [3] [4].
e Procedure:
o Small cohorts of patients (3-6) receive bemcentinib at a predefined dose level.
o Patients are monitored for DLTs during the assessment window.
o If 0/3 patients experience a DLT, escalation to the next dose level occurs.
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o If 22/3 or 22/6 patients experience a DLT, the MTD is considered exceeded, and the prior dose
is declared the RP2D.
o An intermediate cohort may be expanded to 6 patients for further evaluation.

3. Pharmacokinetic (PK) and Safety Monitoring

e PK Sampling: Intensive blood sampling is performed to characterize the bemcentinib
pharmacokinetic profile (e.g., AUC, Cmax, Tmax) both as monotherapy and in combination [1] [3].
¢ Routine Safety Monitoring:
o Clinical: Physical examinations, vital signs, ECOG performance status, and patient-reported
symptoms [6].
o Laboratory: Hematology, clinical chemistry, coagulation, and urinalysis [1] [4].
o Cardiac: Serial ECGs for QTc analysis and echocardiograms or MUGA scans to assess left
ventricular ejection fraction [3] [4].

The following diagram illustrates the logical workflow for dose escalation and DLT assessment in a typical

Phase 1b trial.
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> Figure 1. Logic flow for DLT assessment and dose determination in Phase 1b trials. The process is
iterative, with dose levels escalating until the maximum tolerated dose (MTD) is defined, establishing the

recommended phase 2 dose (RP2D).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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